methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
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Description
“Methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also features an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. The pyrazole ring, a five-membered ring with two nitrogen atoms, is known to contribute to the reactivity of the molecule . The oxadiazole ring, another five-membered ring but with two nitrogen atoms and one oxygen atom, also plays a significant role in the compound’s properties .Scientific Research Applications
Synthesis and Material Science Applications
Chemical Synthesis and Molecular Structure
Methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a compound that can be synthesized as part of studies investigating new pyrazoles, oxadiazoles, and isoxazole compounds. These studies often focus on the synthesis of novel derivatives with potential antimicrobial activities, employing various elemental and spectroscopic analyses to establish compound identities. For example, Siddiqui et al. (2013) explored the synthesis of novel derivatives of pyrazole-3-carboxylate from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, highlighting the antimicrobial potential of these compounds against a range of bacteria and fungi Siddiqui et al., 2013.
Photoluminescent Materials
Research into the applications of 1,3,4-oxadiazole derivatives, such as those mentioned, extends into material sciences, particularly in the creation of photoluminescent materials. Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives demonstrating their potential in creating materials with photoluminescent properties, useful for displays and sensor technologies Han et al., 2010.
Medicinal Chemistry and Biological Activity
Antimicrobial and Antibacterial Activities
Compounds incorporating 1,3,4-oxadiazole and pyrazole units have been extensively researched for their antimicrobial and antibacterial properties. Aghekyan et al. (2020) reported on the synthesis and antibacterial activity of novel oxadiazoles, highlighting their potential in combating bacterial infections Aghekyan et al., 2020.
Molecular Docking and Drug Design
Research into oxadiazolic compounds also involves their evaluation as potential therapeutic agents through molecular docking studies. Sanjeeva et al. (2021) conducted docking studies of oxadiazole and pyrazole derivatives to identify their binding interactions with DNA GyrB, a target for developing novel therapeutics against Mycobacterium tuberculosis Sanjeeva et al., 2021.
Properties
IUPAC Name |
methyl 4-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-21-9-12(7-18-21)14-19-13(25-20-14)8-17-15(22)10-3-5-11(6-4-10)16(23)24-2/h3-7,9H,8H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHXPMVIUZBRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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